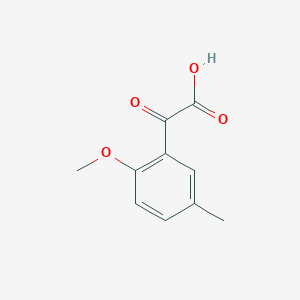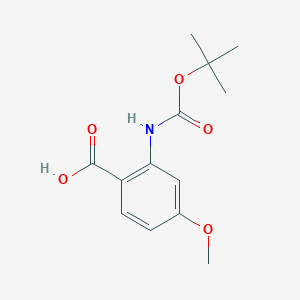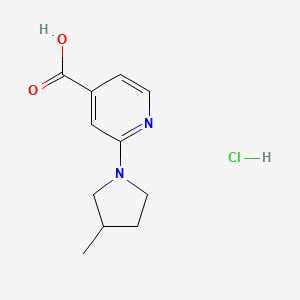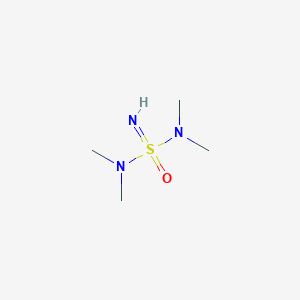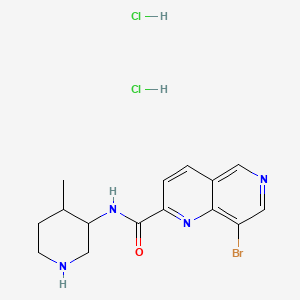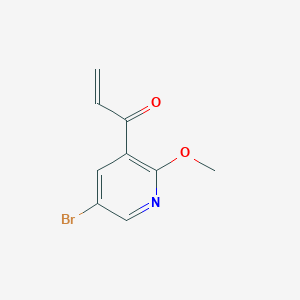
4-Azido-2-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-2-methylbenzonitrile is a chemical compound composed of nitrogen, carbon, and hydrogen with the chemical formula C8H6N4. This compound contains an azide group, making it highly reactive and useful in various scientific experiments. The presence of the azide group imparts unique properties to the compound, making it a valuable reagent in organic synthesis and other applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the azidonation of 2-methylbenzonitrile using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of 4-Azido-2-methylbenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and recyclable catalysts can enhance the efficiency and scalability of the process . Safety measures are crucial due to the highly reactive nature of azides.
化学反応の分析
Types of Reactions
4-Azido-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine (PPh3).
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or tosylates in the presence of a base.
Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) and solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like triphenylphosphine (PPh3) and solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Various substituted benzonitriles.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: 2-methylbenzonitrile amine derivatives.
科学的研究の応用
4-Azido-2-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for imaging and tracking.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Azido-2-methylbenzonitrile primarily involves the reactivity of the azide group. . This reaction is highly efficient and selective, making it a valuable tool in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as bioconjugation or drug synthesis.
類似化合物との比較
Similar Compounds
4-Azidobenzonitrile: Similar structure but lacks the methyl group.
2-Azido-4-methylbenzonitrile: Similar structure with different positioning of the azide group.
4-Azido-2-fluorobenzonitrile: Contains a fluorine atom instead of a methyl group.
Uniqueness
4-Azido-2-methylbenzonitrile is unique due to the presence of both the azide and methyl groups, which can influence its reactivity and properties. The methyl group can provide steric hindrance and electronic effects that differentiate it from other azido compounds .
特性
分子式 |
C8H6N4 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
4-azido-2-methylbenzonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-4-8(11-12-10)3-2-7(6)5-9/h2-4H,1H3 |
InChIキー |
GFVIHTZCBOVQRF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N=[N+]=[N-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


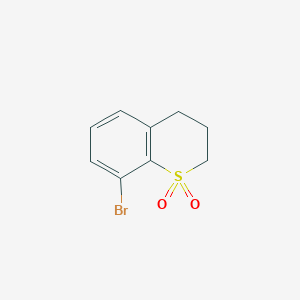
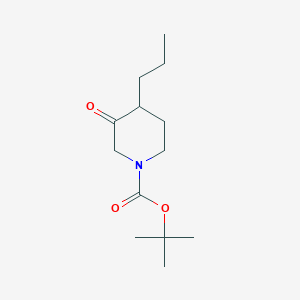

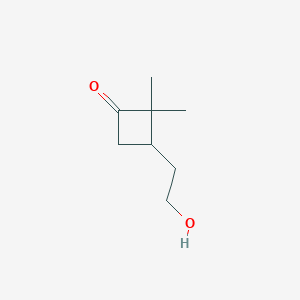
![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)
